3-Amino-5,5,5-trifluoropentanamide
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Overview
Description
3-Amino-5,5,5-trifluoropentanamide is an organic compound with the molecular formula C5H9F3N2O It is characterized by the presence of an amino group, a trifluoromethyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,5,5-trifluoropentanamide can be achieved through several methods. One common approach involves the reaction of 3-Amino-5,5,5-trifluoropentanoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,5,5-trifluoropentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.
Scientific Research Applications
3-Amino-5,5,5-trifluoropentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-5,5,5-trifluoropentanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 3-Amino-5-bromobenzotrifluoride
- 3-Amino-5-(trifluoromethyl)[1,2,4]-triazole
Uniqueness
3-Amino-5,5,5-trifluoropentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds, making it valuable for various applications in research and industry.
Biological Activity
3-Amino-5,5,5-trifluoropentanamide, also known as (R)-2-amino-5,5,5-trifluoropentanamide, is a fluorinated amino acid derivative characterized by the presence of a trifluoromethyl group. Its molecular formula is C5H8F3N, with a molecular weight of approximately 155.12 g/mol. The trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a compound of interest in pharmaceutical research.
Research indicates that this compound acts as a modulator of various biological pathways. Its structural characteristics allow it to interact with specific biological targets, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit the production of amyloid-beta peptides, which are associated with the pathology of Alzheimer's disease .
Pharmacological Potential
- Alzheimer's Disease : The compound has demonstrated potential in reducing amyloid-beta accumulation in preclinical studies. For instance, it was noted that a derivative of this compound inhibited amyloid-beta production in cellular models with an IC50 value of 0.30 ± 0.15 nM for Aβ40 and 0.27 ± 0.12 nM for Aβ42 .
- Neuroprotective Effects : In addition to its role in amyloid-beta modulation, studies suggest that the compound may provide neuroprotective effects through its ability to stabilize neuronal membranes and enhance synaptic function.
- Other Therapeutic Applications : Beyond Alzheimer's disease, this compound may have applications in treating other conditions related to neuroinflammation and cognitive decline due to its anti-inflammatory properties observed in various models .
Comparative Analysis
To understand the unique properties of this compound compared to other amino acid derivatives, the following table summarizes key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Trifluoromethyl group on pentanamide | Increased lipophilicity and metabolic stability |
2-Amino-4-methylpentanoic acid | Methyl group on backbone | Less lipophilic than trifluoro derivative |
2-Amino-6-fluorohexanoic acid | Fluorination at a different position | Broader spectrum of biological activity |
2-Amino-3-(trifluoromethyl)butanoic acid | Similar trifluoromethyl group | Potentially different metabolic pathways |
This comparison highlights the distinctive trifluoromethyl substitution pattern that enhances the biological activity of this compound relative to other amino acid derivatives.
Study on Amyloid-Beta Production Inhibition
In a study evaluating the efficacy of various compounds on amyloid-beta production, this compound was found to significantly reduce levels of both Aβ40 and Aβ42 in vitro. The study involved testing different concentrations (1 mg/kg to 30 mg/kg) in animal models and measuring resultant changes in amyloid levels post-treatment .
Neuroprotective Properties
Another research effort focused on assessing the neuroprotective properties of this compound through its effects on neuronal survival under stress conditions. Results indicated that treatment with this compound led to improved neuronal viability and reduced markers of oxidative stress compared to control groups .
Properties
Molecular Formula |
C5H9F3N2O |
---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
3-amino-5,5,5-trifluoropentanamide |
InChI |
InChI=1S/C5H9F3N2O/c6-5(7,8)2-3(9)1-4(10)11/h3H,1-2,9H2,(H2,10,11) |
InChI Key |
VWICPOZURJIOLG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(F)(F)F)N)C(=O)N |
Origin of Product |
United States |
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